1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 91679-37-7
VCID: VC0193702
InChI: InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
Molecular Formula: C22H18N2
Molecular Weight: 310.4 g/mol

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

CAS No.: 91679-37-7

VCID: VC0193702

Molecular Formula: C22H18N2

Molecular Weight: 310.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- - 91679-37-7

Description

"1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-" is a chemical compound with the CAS No. 91679-37-7 . Other names for it include Bifonazole EP Impurity B, Bibenzazole EP Impurity B, and 5-([1,1'-Biphenyl]-4-ylphenylmethyl)-1H-imidazole . Its molecular formula is C22H18N2, and it has a molecular weight of 310.39172 g/mol . The compound is a solid with a melting point greater than 103°C (dec.) . It is slightly soluble in chloroform and methanol . This substance should be stored in an amber vial in a refrigerator and is light-sensitive .

The predicted boiling point for this compound is 529.4±29.0 °C, with a density of 1.151±0.06 g/cm3 . PubChem also identifies several computed descriptors, including its IUPAC name, 5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole, InChI key, IHKJGUSMXFFXBB-UHFFFAOYSA-N, and SMILES, C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 .

CAS No. 91679-37-7
Product Name 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
IUPAC Name 5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole
Standard InChI InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24)
Standard InChIKey IHKJGUSMXFFXBB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
Purity > 95%
PubChem Compound 16637769
Last Modified Apr 15 2024

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